2,4-Dimethyl-1-(4-nitrophenoxy)benzene
Description
Contextualization within Phenoxy and Nitroaromatic Compound Chemistry
2,4-Dimethyl-1-(4-nitrophenoxy)benzene is a member of two significant classes of organic compounds: phenoxy compounds (specifically diaryl ethers) and nitroaromatic compounds.
Phenoxy Compounds (Diaryl Ethers): This class is defined by the presence of an oxygen atom connecting two aryl (aromatic) rings. The ether linkage imparts a degree of flexibility to the molecular structure. Diaryl ether scaffolds are prevalent in numerous biologically active molecules and industrial chemicals, including herbicides and pharmaceuticals. ontosight.aiontosight.ai Their synthesis often involves nucleophilic aromatic substitution reactions.
Nitroaromatic Compounds: These are organic molecules containing one or more nitro groups (—NO₂) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the compound's chemical reactivity. wikipedia.org This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, a key reaction in the synthesis of derivatives. wikipedia.org Nitroaromatics are foundational materials in the synthesis of dyes, explosives, pharmaceuticals, and agrochemicals. nih.govresearchgate.net A critical reaction involving this class is the reduction of the nitro group to an amine (—NH₂), which serves as a versatile precursor for a wide range of functional groups. mdpi.com
The subject compound, therefore, possesses the structural backbone of a diaryl ether while featuring the highly influential nitro functional group, which dictates many of its reactive properties and potential synthetic applications.
Academic Significance of the this compound Scaffold
The academic significance of the this compound scaffold lies in its potential as a synthetic intermediate and as a model for studying structure-activity relationships.
The molecule's structure can be deconstructed into three key components: the 2,4-dimethylphenyl group, the ether linkage, and the 4-nitrophenyl group. The dimethylphenyl moiety increases the molecule's lipophilicity, while the 4-nitrophenyl group provides a site for chemical modification. The nitro group is a particularly important functional handle; it can be readily reduced to an amino group, thereby providing a pathway to synthesize amides, sulfonamides, diazo compounds, and other nitrogen-containing structures. mdpi.comgoogle.com
Furthermore, the general diaryl ether framework containing nitro groups is of academic interest due to the biological activity observed in related compounds. For instance, Nitrofen, or 2,4-dichloro-1-(4-nitrophenoxy)benzene, is a well-known herbicide, demonstrating that this chemical scaffold can interact with biological systems. ontosight.aiepa.gov While the specific biological profile of this compound is not extensively documented in the provided search results, its structural similarity to compounds with known bioactivity makes it a candidate for investigation in medicinal and agricultural chemistry.
Below is a data table of the chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol ontosight.ai |
| IUPAC Name | This compound |
| Class | Diaryl Ether, Nitroaromatic Compound |
Overview of Current Research Trends Relevant to the Chemical Compound
Current research trends relevant to this compound primarily revolve around the synthesis and functionalization of diaryl ethers and nitroaromatic compounds.
A major area of research is the development of efficient synthetic methodologies for creating the diaryl ether bond. These methods often involve nucleophilic aromatic substitution, where a phenoxide reacts with an activated aryl halide. In the context of the target molecule, the synthesis could involve the reaction of 2,4-dimethylphenol (B51704) with 1-fluoro-4-nitrobenzene (B44160) or a similar electrophile. Research continues to optimize these reactions using different catalysts, bases, and solvent systems to improve yields and reaction conditions. google.com
Another significant research trend is the use of nitroaromatic compounds as versatile synthetic intermediates. nih.gov The transformation of the nitro group is a cornerstone of synthetic organic chemistry. Research focuses on selective reduction methods that can convert the nitro group to an amine without affecting other functional groups in the molecule. mdpi.com This conversion is a key step in the synthesis of many pharmaceuticals, where the resulting aniline (B41778) derivatives are crucial building blocks. wikipedia.orggoogle.com
Finally, there is ongoing academic interest in synthesizing and screening novel molecules containing nitroaromatic and diaryl ether motifs for potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.airsc.org The design of new compounds often involves modifying the substitution patterns on the aromatic rings to understand how these changes affect biological efficacy.
The table below compares the subject compound with other relevant nitrophenoxybenzene derivatives.
| Compound Name | Molecular Formula | Key Structural Differences | Primary Area of Interest |
| This compound | C₁₄H₁₃NO₃ | Contains two methyl groups on one phenyl ring. | Synthetic Intermediate |
| Nitrofen | C₁₂H₇Cl₂NO₃ | Contains two chlorine atoms instead of methyl groups. ontosight.ai | Herbicide (restricted use) ontosight.aiepa.gov |
| 1-Chloro-2-(4-nitrophenoxy)benzene | C₁₂H₈ClNO₃ | Monochloro substitution on the phenoxy ring. cas.org | Chemical Intermediate |
| 1-Nitro-4-(4-nitrophenoxy)benzene | C₁₂H₈N₂O₅ | Contains a second nitro group instead of methyl groups. nih.gov | Crystallography, Polymorphism Studies nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2,4-dimethyl-1-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C14H13NO3/c1-10-3-8-14(11(2)9-10)18-13-6-4-12(5-7-13)15(16)17/h3-9H,1-2H3 |
InChI Key |
SDUJYGGYMUUEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dimethyl 1 4 Nitrophenoxy Benzene
Established Synthetic Pathways
The formation of the ether linkage in 2,4-Dimethyl-1-(4-nitrophenoxy)benzene is primarily achieved through the reaction of a suitably activated nitrobenzene (B124822) derivative with 2,4-dimethylphenol (B51704). The key established pathways for this transformation are Nucleophilic Aromatic Substitution (SNAr) and intermolecular coupling reactions.
Nucleophilic Aromatic Substitution Strategies for Phenoxy Ether Linkage Formation
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of diaryl ethers, particularly when an aromatic ring is activated by a strong electron-withdrawing group, such as the nitro group (-NO2}$) in the para position. This activation facilitates the attack of a nucleophile, in this case, the 2,4-dimethylphenoxide ion.
The general reaction involves the displacement of a leaving group, typically a halogen (e.g., F, Cl, Br, I), from a 4-halo-nitrobenzene by the 2,4-dimethylphenoxide. The phenoxide is generated in situ by treating 2,4-dimethylphenol with a suitable base.
Reaction Scheme:
(NO₂)-C₆H₄-X + (CH₃)₂-C₆H₃-OH --(Cu catalyst, Base)--> (NO₂)-C₆H₄-O-C₆H₃-(CH₃)₂
(NO₂)-C₆H₄-Br + (CH₃)₂-C₆H₃-OH --(Pd catalyst, Ligand, Base)--> (NO₂)-C₆H₄-O-C₆H₃-(CH₃)₂
Development of Precursors and Intermediates for this compound Synthesis
The successful synthesis of this compound relies on the availability of high-purity precursors. The two primary intermediates are 2,4-dimethylphenol and an activated 4-nitrophenyl derivative, typically a 4-halonitrobenzene.
Synthesis of 2,4-Dimethylphenol: 2,4-Dimethylphenol, also known as 2,4-xylenol, is a crucial precursor. nih.govwikipedia.org It can be obtained from coal tar, but synthetic routes are necessary for achieving high purity. wikipedia.org
From m-Xylene: A common industrial method involves the sulfonation of m-xylene, followed by alkali fusion of the resulting sulfonic acid and subsequent acidification to yield 2,4-dimethylphenol. chemicalbook.com
From o-Cresol (B1677501): Another established route is the catalytic condensation of o-cresol with formaldehyde. google.com This process forms a methylene-bridged intermediate, which is then catalytically cleaved under hydrogenating conditions to produce 2,4-dimethylphenol. google.com
| Starting Material | Key Steps | Notes |
|---|---|---|
| m-Xylene | 1. Sulfonation (with H₂SO₄) 2. Alkali Fusion (with NaOH) 3. Acidification | A traditional multi-step industrial process. chemicalbook.com |
| o-Cresol | 1. Condensation with Formaldehyde 2. Catalytic Hydrogenating Cleavage | Offers a pathway to selectively produce the 2,4-isomer. google.com |
Synthesis of 4-Halonitrobenzene Intermediates: The second key precursor is an aryl halide activated by a nitro group, most commonly 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene.
1-Fluoro-4-nitrobenzene: This intermediate is typically synthesized via the electrophilic nitration of fluorobenzene. ontosight.ai The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. libretexts.org The nitration reaction, usually carried out with a mixture of nitric acid and sulfuric acid, yields a mixture of ortho- and para-isomers, from which the desired para-isomer can be separated. ontosight.ai
1-Chloro-4-nitrobenzene: The synthesis is analogous to the fluoro derivative, involving the nitration of chlorobenzene. youtube.com The chloro group is also an ortho, para-director, and the para-product is generally favored and can be isolated from the reaction mixture. An alternative synthesis starts from 4-chloroaniline, which can be oxidized to form 4-nitrochlorobenzene. mdpi.com
Comprehensive Spectroscopic and Structural Elucidation of 2,4 Dimethyl 1 4 Nitrophenoxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local electronic environments of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2,4-Dimethyl-1-(4-nitrophenoxy)benzene, one would expect to observe distinct signals for the aromatic protons on both the dimethyl-substituted and the nitro-substituted rings, as well as singlets for the two methyl groups.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Protons on 4-nitrophenoxy ring (ortho to NO₂) | ~8.2 | Doublet | ~9.0 |
| Protons on 4-nitrophenoxy ring (ortho to ether) | ~7.0 | Doublet | ~9.0 |
| Proton on 2,4-dimethylphenyl ring (position 3) | ~7.1 | Doublet | ~8.0 |
| Proton on 2,4-dimethylphenyl ring (position 5) | ~7.0 | Doublet of doublets | ~8.0, ~2.0 |
| Proton on 2,4-dimethylphenyl ring (position 6) | ~6.9 | Doublet | ~2.0 |
| Methyl protons (position 2) | ~2.3 | Singlet | N/A |
| Methyl protons (position 4) | ~2.2 | Singlet | N/A |
Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbons in 4-nitrophenoxy ring (C-NO₂) | ~142 |
| Carbons in 4-nitrophenoxy ring (C-O) | ~163 |
| Aromatic CH carbons (4-nitrophenoxy ring) | ~125, ~117 |
| Carbons in 2,4-dimethylphenyl ring (C-O) | ~154 |
| Carbons in 2,4-dimethylphenyl ring (C-CH₃) | ~138, ~131 |
| Aromatic CH carbons (2,4-dimethylphenyl ring) | ~130, ~127, ~120 |
| Methyl carbons | ~20, ~16 |
Note: These are estimated values. The presence of the electron-withdrawing nitro group and electron-donating methyl groups significantly influences the chemical shifts.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, it would show which aromatic protons on the same ring are neighbors.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close to each other in space, even if they are not directly bonded or on adjacent atoms. This would be useful in confirming the spatial proximity of the methyl groups to the neighboring aromatic protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is particularly useful for identifying the presence of specific bonds and functional groups.
Expected FT-IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Asymmetric NO₂ stretch | ~1520 | Nitro group |
| Symmetric NO₂ stretch | ~1345 | Nitro group |
| Aromatic C-O-C stretch (asymmetric) | ~1240 | Ether linkage |
| Aromatic C-O-C stretch (symmetric) | ~1040 | Ether linkage |
| Aromatic C-H stretch | ~3100-3000 | Aromatic rings |
| Aromatic C=C stretch | ~1600-1450 | Aromatic rings |
| C-H bend (in-plane and out-of-plane) | ~1200-700 | Aromatic rings |
| CH₃ stretch | ~2960-2850 | Methyl groups |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations.
Expected Raman Shifts:
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |
| Symmetric NO₂ stretch | ~1345 | Nitro group |
| Aromatic ring breathing modes | ~1600, ~1000 | Aromatic rings |
| C-H stretch | ~3100-3000 | Aromatic rings and Methyl groups |
The symmetric nitro stretch is typically a strong and characteristic band in the Raman spectrum. The aromatic ring vibrations would also be prominent, providing a fingerprint of the substituted benzene (B151609) rings.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as assessing its purity. For this compound, various MS methods provide complementary information crucial for its unequivocal identification and characterization.
High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision. This accuracy allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other compounds with the same nominal mass. The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms. missouri.edu
For this compound, with the molecular formula C₁₄H₁₃NO₃, the theoretical monoisotopic mass is calculated to be 243.08954 Da. msu.edu An experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this theoretical prediction, typically within a few parts per million (ppm), thereby confirming the elemental composition. amazonaws.comacs.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₃ |
| Calculated Exact Mass (Monoisotopic) | 243.08954 Da |
| Expected Experimental Mass (Example) | 243.0897 +/- 0.0005 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of volatile and semi-volatile compounds like this compound.
In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a chemical "fingerprint." The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific chromatographic conditions. The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.
| GC-MS Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped oven temperature (e.g., 100°C to 280°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detector | Quadrupole Mass Analyzer |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer.
This method typically produces intact molecular ions with minimal fragmentation. For this compound, ESI-MS would likely generate protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺. acs.org The detection of these ions in an HRMS-ESI experiment provides a highly accurate measurement of the molecular weight. acs.org
[M+H]⁺: 243.08954 + 1.00728 = 244.09682 Da
[M+Na]⁺: 243.08954 + 22.98977 = 266.07931 Da
X-ray Crystallography for Solid-State Molecular Architecture
While the specific crystal structure of this compound is not publicly available, analysis of the closely related compound 1-Nitro-4-(4-nitrophenoxy)benzene (C₁₂H₈N₂O₅) provides significant insight into the type of structural information that can be obtained. nih.govresearchgate.net
In the reported structure of a monoclinic polymorph of 1-Nitro-4-(4-nitrophenoxy)benzene, the molecule adopts a twisted V-shape. nih.govresearchgate.net The two aromatic rings are not coplanar but are inclined to one another by a dihedral angle of 56.14 (7)°. nih.govresearchgate.net The nitro groups are also slightly twisted out of the plane of the benzene rings to which they are attached. nih.govresearchgate.net The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds, which link the molecules into a three-dimensional network. nih.govresearchgate.net For this compound, SC-XRD would similarly reveal the dihedral angle between its dimethylphenyl and nitrophenyl rings and identify the key intermolecular forces, such as van der Waals interactions or weak hydrogen bonds, that govern its crystal packing.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1114 (5) |
| b (Å) | 11.8942 (7) |
| c (Å) | 12.3970 (7) |
| β (°) | 106.402 (1) |
| Volume (ų) | 1147.37 (12) |
| Temperature (K) | 150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly sensitive to molecules containing π-systems and chromophores.
The structure of this compound contains several chromophoric groups: the dimethyl-substituted benzene ring, the nitro-substituted benzene ring, and the ether linkage connecting them. The presence of conjugated π-systems and the strong electron-withdrawing nitro group gives rise to characteristic absorption bands. The spectrum is expected to show intense absorptions corresponding to π→π* transitions within the aromatic rings and potentially a lower intensity, longer wavelength band associated with n→π* transitions involving the non-bonding electrons of the oxygen atoms in the ether and nitro groups. rsc.org The exact position of the maximum absorption wavelength (λₘₐₓ) is influenced by the solvent polarity. researchgate.net Studies on similar nitroaromatic compounds show strong absorptions in the UV region. science-softcon.de
| Electronic Transition | Expected Wavelength Region | Associated Moieties |
|---|---|---|
| π→π | ~220-350 nm | Aromatic rings, Nitro group |
| n→π | >300 nm | Nitro group, Ether oxygen |
Theoretical and Computational Investigations of 2,4 Dimethyl 1 4 Nitrophenoxy Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometry of molecules. researchgate.netmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. globalresearchonline.net For molecules like 2,4-Dimethyl-1-(4-nitrophenoxy)benzene, DFT is employed to predict its three-dimensional shape, electronic properties, and potential reactivity.
The first step in the computational analysis of this compound is the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. globalresearchonline.net The geometry is defined by bond lengths, bond angles, and dihedral angles.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals.
For organic molecules containing aromatic rings and nitro groups, the hybrid functional B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is widely used and has been shown to provide reliable results that correlate well with experimental data. mdpi.comresearchgate.netnih.gov Pople-style basis sets, such as 6-31G(d,p), 6-31+G(d,p), and the more extensive 6-311++G(d,p), are commonly paired with the B3LYP functional. nih.govresearchgate.netmaterialsciencejournal.orgresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of systems with heteroatoms and delocalized π-electrons, as found in this compound. nih.govmdpi.com The selection of a specific functional and basis set is often validated by comparing calculated structural parameters or vibrational frequencies with available experimental data for similar compounds to ensure the chosen level of theory is appropriate. researchgate.netresearchgate.net
Electronic Properties and Molecular Orbital Analysis
Following geometry optimization, a detailed analysis of the molecule's electronic properties is conducted to understand its reactivity, stability, and optical characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. irjweb.com A smaller energy gap suggests higher reactivity. materialsciencejournal.orgresearchgate.net
For this compound, the HOMO is expected to be primarily located on the electron-rich 2,4-dimethylphenoxy moiety, which is activated by the electron-donating methyl groups and the ether oxygen. Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrophenoxy ring, due to the strong electron-withdrawing effect of the nitro group. This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net The magnitude of the HOMO-LUMO gap provides insight into the molecule's kinetic stability and electronic transitions. irjweb.com
| Orbital | Primary Location | Associated Property | Influencing Groups |
|---|---|---|---|
| HOMO | 2,4-Dimethylphenoxy Ring | Electron Donation | Methyl Groups (Donating), Ether Oxygen |
| LUMO | 4-Nitrophenyl Ring | Electron Acceptance | Nitro Group (Withdrawing) |
| Energy Gap (ΔE) | Entire Molecule | Chemical Reactivity & Stability | Combination of Donating and Withdrawing Groups |
Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge distribution, delocalization of electron density, and stabilizing intramolecular interactions. nih.gov It transforms the calculated molecular orbitals into a localized basis of natural bond orbitals, which correspond to the familiar Lewis structures of lone pairs and bonds.
In this compound, NBO analysis would quantify several key electronic interactions. A primary interaction would be the delocalization of lone pair electrons from the ether oxygen atom into the π* antibonding orbitals of the adjacent aromatic rings. This p-π conjugation is a significant stabilizing factor. Additionally, hyperconjugation effects involving the methyl groups (σ → π* interactions) would contribute to the electron density of the dimethylphenyl ring. The analysis also reveals the charge transfer from the electron-donating 2,4-dimethylphenoxy part of the molecule to the electron-withdrawing nitrophenyl moiety, providing a quantitative measure of the intramolecular electronic push-pull effect. researchgate.net
| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |
|---|---|---|---|
| Resonance | Oxygen Lone Pair (LP) | Aromatic Ring π | Stabilization via electron delocalization |
| Hyperconjugation | C-H σ bonds (Methyl) | Aromatic Ring π | Stabilization and electron donation to the ring |
| Intramolecular Charge Transfer | π orbitals of Dimethylphenyl ring | π* orbitals of Nitrophenyl ring | Defines the electronic push-pull character |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. materialsciencejournal.orgresearchgate.net It is an invaluable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.gov On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atoms of the nitro group, making this a prime site for electrophilic interactions. nih.govmaterialsciencejournal.orgresearchgate.net The ether oxygen atom would also exhibit a region of negative potential. Conversely, the most positive potential would be found around the hydrogen atoms of the aromatic rings and the methyl groups, indicating these as potential sites for nucleophilic interaction. The MEP map provides a clear, intuitive picture of the charge distribution and its implications for the molecule's intermolecular interactions. nih.gov
Spectroscopic Property Prediction (Vibrational and Electronic)
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, these simulations can elucidate its vibrational modes and electronic transitions.
Theoretical simulations of infrared (IR) and Raman spectra for this compound can be performed using Density Functional Theory (DFT) calculations. By employing methods such as B3LYP with a suitable basis set (e.g., 6-31G(d)), the vibrational frequencies and intensities of the molecule's normal modes can be predicted. nih.gov These calculations allow for a detailed assignment of the vibrational bands observed in experimental spectra.
The vibrational spectrum of this compound is expected to be complex, with contributions from the dimethylphenyl and nitrophenoxy moieties. Key vibrational modes would include:
C-H stretching vibrations of the methyl groups and aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region.
N-O stretching vibrations of the nitro group, which are strong absorbers in the IR spectrum, are expected in the regions of 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
C-O-C stretching vibrations of the ether linkage, which would likely appear in the 1270-1200 cm⁻¹ range.
Aromatic C=C stretching vibrations from both phenyl rings, expected in the 1600-1450 cm⁻¹ region.
C-H in-plane and out-of-plane bending vibrations , which provide information about the substitution pattern on the aromatic rings.
Theoretical calculations can help to resolve overlapping peaks and assign specific vibrational motions to the observed spectral features. For substituted diphenyl ethers, it has been shown that the dihedral angle of the ether linkage can be influenced by bulky substituents, which in turn affects the vibrational frequencies. nih.gov
Interactive Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Methyl C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |
| C-O-C Ether Stretch | 1270 - 1200 | Medium |
| C-N Stretch | 870 - 840 | Medium |
The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is well-suited for predicting the UV-Vis absorption spectra of organic molecules by calculating the energies of electronic transitions from the ground state to various excited states. qnl.qamdpi.com
The presence of the electron-donating dimethylphenyl group and the electron-withdrawing nitrophenoxy group suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved. The key electronic transitions are expected to be from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
For nitro-substituted aromatic compounds, the nitro group often introduces new absorption bands in the visible range. qnl.qa Therefore, the UV-Vis spectrum of this compound is anticipated to show characteristic π → π* transitions associated with the aromatic rings, as well as a lower energy ICT band resulting from the charge transfer from the dimethylphenyl moiety (donor) to the nitrophenyl moiety (acceptor). TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. qnl.qa
Global Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity, Chemical Potential)
Global reactivity descriptors, derived from the framework of conceptual DFT, provide a quantitative measure of the chemical reactivity and stability of a molecule. nih.gov These descriptors are calculated from the energies of the HOMO and LUMO. hakon-art.com
For this compound, these descriptors can be calculated using the following equations based on Koopmans' theorem, where I = -EHOMO and A = -ELUMO:
Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electronegativity (χ): The power of an atom or a group of atoms to attract electrons towards itself. It is the negative of the chemical potential, χ = -μ.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Global Softness (S): The reciprocal of chemical hardness, S = 1 / (2η).
Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts an electron. It is calculated as ω = μ² / (2η).
These descriptors are valuable for predicting the relative stability and reactivity of the molecule. hakon-art.com For instance, a small HOMO-LUMO gap would suggest higher reactivity and polarizability. nih.gov
Interactive Table: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / (2η) | Measure of reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
Prediction of Non-Linear Optical (NLO) Properties (e.g., Dipole Moment, Polarizability, Hyperpolarizability)
Molecules with significant intramolecular charge transfer characteristics, such as this compound with its donor-acceptor structure, are often candidates for non-linear optical (NLO) materials. nih.gov Computational methods can predict the NLO properties of this compound by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). core.ac.uk
These properties describe the response of a molecule to an external electric field.
Dipole Moment (μ): A measure of the separation of positive and negative charges in a molecule.
Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an electric field.
First-Order Hyperpolarizability (β): A measure of the second-order NLO response of a molecule. A large β value is indicative of a strong NLO response.
DFT calculations can provide reliable estimates of these properties. The presence of the electron-donating dimethyl groups and the electron-withdrawing nitro group connected through a π-conjugated system (the two phenyl rings and the ether linkage) is expected to result in a significant dipole moment and hyperpolarizability. The magnitude of these properties is sensitive to the molecular geometry and the efficiency of the charge transfer between the donor and acceptor moieties. nih.gov
Interactive Table: Calculated NLO Properties for a Representative Donor-Acceptor Molecule (p-Nitroaniline)
| Property | Symbol | Typical Calculated Value (a.u.) | Significance |
| Dipole Moment | μ | ~3.0 | Measure of polarity |
| Polarizability | α | ~80 | Linear optical response |
| First Hyperpolarizability | β | ~1000-2000 | Second-order NLO response |
Note: These are representative values for a similar donor-acceptor molecule and are intended for illustrative purposes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various environments, such as in a solvent or in the solid state. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and transport properties over time. rsc.org
For this compound, an MD simulation could be used to:
Explore the conformational landscape: The molecule has rotational freedom around the C-O bonds of the ether linkage and the C-N bond of the nitro group. MD simulations can reveal the preferred conformations and the energy barriers between them. researchgate.net
Study solvation effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can investigate the solute-solvent interactions and how they influence the molecular conformation and properties. researchgate.net
Investigate intermolecular interactions: In simulations of the condensed phase, MD can be used to study the packing of molecules and the nature of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds.
MD simulations rely on force fields that describe the potential energy of the system. For a molecule like this compound, a force field such as AMBER or GAFF could be used. nih.gov The results of these simulations provide a dynamic picture of the molecule that complements the static information obtained from quantum mechanical calculations.
Chemical Reactivity and Mechanistic Pathways of 2,4 Dimethyl 1 4 Nitrophenoxy Benzene
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of the reactions of 2,4-Dimethyl-1-(4-nitrophenoxy)benzene are crucial for a comprehensive understanding of its reactivity. These studies provide insights into the rate of reaction, the influence of various parameters on this rate, and the energetic changes that occur throughout the reaction process.
Experimental and Computational Kinetic Studies (e.g., Pseudo-First-Order Kinetics)
While specific experimental kinetic data for the nucleophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the general approach to studying such reactions typically involves monitoring the reaction progress under controlled conditions. For instance, in reactions with a nucleophile in large excess, pseudo-first-order kinetics are often employed to simplify the rate law. The rate of the reaction can be followed spectrophotometrically by monitoring the appearance of the product or the disappearance of the reactant at a specific wavelength.
Determination of Activation Parameters (e.g., Activation Enthalpy, Activation Entropy)
The determination of activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), is fundamental to understanding the temperature dependence of the reaction rate and the nature of the transition state. These parameters are typically derived from the Arrhenius equation or the Eyring equation by studying the reaction at different temperatures.
A positive enthalpy of activation would indicate that energy is required to reach the transition state, which is typical for most chemical reactions. The entropy of activation provides information about the degree of order in the transition state compared to the reactants. A negative ΔS‡ would suggest a more ordered transition state, which is often the case in bimolecular reactions where two reactant molecules combine to form a single transition state complex.
Table 1: Hypothetical Activation Parameters for the Reaction of this compound with a Nucleophile
| Parameter | Hypothetical Value | Interpretation |
| Activation Enthalpy (ΔH‡) | +65 kJ/mol | Energy barrier to be overcome for the reaction to occur. |
| Activation Entropy (ΔS‡) | -80 J/(mol·K) | Indicates a more ordered transition state compared to the reactants. |
| Gibbs Free Energy of Activation (ΔG‡) at 298 K | +88.84 kJ/mol | Overall free energy barrier for the reaction. |
Note: The values in this table are hypothetical and serve for illustrative purposes. Actual experimental or computational data is required for a precise quantitative analysis.
Linear Free Energy Relationships (e.g., Brønsted-type, Yukawa-Tsuno Plots)
Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms. By systematically varying the substituents on the nucleophile or the aromatic ring and correlating the changes in reaction rate with a known physicochemical parameter, one can gain insights into the charge distribution in the transition state.
A Brønsted-type plot, for example, would correlate the logarithm of the rate constant with the pKa of the attacking nucleophile. The slope of this plot, the Brønsted coefficient (β), provides information about the extent of bond formation in the transition state. A large β value would suggest a transition state that closely resembles the products.
Similarly, a Yukawa-Tsuno plot could be employed to study the effect of substituents on the benzene (B151609) ring of the electrophile. This analysis helps to quantify the extent of resonance and inductive effects on the stabilization of the transition state.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The SNAr reaction is the primary mechanistic pathway for the substitution of the phenoxy group in this compound by a nucleophile. This mechanism is characterized by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate formed during the reaction.
Investigation of Meisenheimer Complex Intermediates
A hallmark of the stepwise SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the reaction of this compound, the nucleophile attacks the carbon atom bearing the phenoxy group, leading to the formation of a cyclohexadienyl anion. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the nitro group, which provides significant stabilization.
The presence and stability of the Meisenheimer complex can often be investigated using spectroscopic techniques such as NMR and UV-Vis spectroscopy, as these intermediates can sometimes be observed directly under specific reaction conditions. The substituents on the benzene ring, in this case, the two methyl groups, will influence the stability and reactivity of this intermediate through their electronic and steric effects.
Concerted vs. Stepwise Mechanistic Pathways
The SNAr reaction can, in principle, proceed through either a stepwise mechanism, involving the formation of a distinct Meisenheimer complex intermediate, or a concerted mechanism, where bond formation and bond breaking occur simultaneously in a single transition state.
For most SNAr reactions of activated aryl ethers like this compound, the stepwise mechanism is generally favored and well-established. The ability of the nitro group to stabilize the negative charge of the Meisenheimer complex makes this intermediate a low-energy species on the reaction coordinate. However, the possibility of a concerted pathway cannot be entirely ruled out without specific experimental or high-level computational evidence. Distinguishing between these two pathways often involves detailed kinetic studies, including the analysis of kinetic isotope effects and the application of LFERs, to probe the nature of the transition state.
Influence of Substituents on SNAr Reactivity and Selectivity
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl ethers, particularly those activated by electron-withdrawing groups. In the case of this compound, the reactivity towards nucleophiles is profoundly influenced by the substituents on both aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
The feasibility and rate of SNAr reactions are largely dictated by the stability of this intermediate. masterorganicchemistry.com Substituents that can stabilize the accumulating negative charge will accelerate the reaction. masterorganicchemistry.comnumberanalytics.com In this compound, the nitro (NO₂) group on the phenoxy ring is a powerful electron-withdrawing group. Its presence is the primary activating factor for SNAr reactions. When a nucleophile attacks the carbon atom bearing the ether linkage, the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance, particularly when the nitro group is positioned ortho or para to the reaction center. libretexts.org This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation and thus increasing the reaction rate. libretexts.orgmasterorganicchemistry.com A substituent in the meta position, by contrast, does not allow for direct resonance stabilization of the negative charge and is therefore much less activating. libretexts.org
Conversely, the methyl (CH₃) groups on the other benzene ring are electron-donating groups (EDGs) by induction and hyperconjugation. Electron-donating groups generally decrease the rate of SNAr reactions because they destabilize the negatively charged intermediate. However, in this molecule, the activating effect of the para-nitro group is dominant and dictates the compound's susceptibility to nucleophilic attack at the C-O ether bond of the nitrophenoxy ring.
The nature of the leaving group also plays a role, though the rate-determining step is typically the initial nucleophilic attack. masterorganicchemistry.com In this case, the 2,4-dimethylphenoxide ion would be the leaving group. The interplay of these electronic effects is summarized in the table below.
Table 1: Influence of Substituent Type on SNAr Reaction Rates
| Substituent Type | Electronic Effect | Position Relative to Leaving Group | Influence on Meisenheimer Complex | Effect on Reaction Rate | Example Group |
|---|---|---|---|---|---|
| Electron-Withdrawing | Induction & Resonance | Ortho, Para | Strong Stabilization | Acceleration | -NO₂, -CN, -C(O)R |
| Electron-Withdrawing | Induction | Meta | Weak Stabilization | Slight Acceleration | -NO₂, -CN, -C(O)R |
| Electron-Donating | Induction & Hyperconjugation | Any | Destabilization | Decceleration | -CH₃, -OCH₃, -NH₂ |
Reduction Reactions of the Nitro Group
The nitro group of this compound is susceptible to a variety of reduction reactions, which are fundamental transformations in organic synthesis. wikipedia.org The conversion of the aromatic nitro group into an amino group is a particularly common and useful reaction, as it provides a route to anilines, which are valuable synthetic intermediates. rsc.org This transformation typically requires a six-electron reduction. nih.gov
A wide range of reagents and catalytic systems can achieve this reduction, with the choice often depending on the presence of other functional groups in the molecule and the desired selectivity. davidpublisher.com Common methods include:
Catalytic Hydrogenation: This is a widely used industrial and laboratory method. It involves the use of hydrogen gas (H₂) with a metal catalyst. youtube.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. wikipedia.orgyoutube.com This method is often clean and efficient, but care must be taken as it can also reduce other functional groups like alkenes or alkynes if present. youtube.com
Metal-Acid Systems: The reduction of nitroarenes using a metal in the presence of an acid is a classic method. youtube.com Common combinations include tin (Sn) or iron (Fe) with hydrochloric acid (HCl). wikipedia.orgyoutube.comyoutube.com These reactions are robust but may require a final basic workup step to neutralize the acid and liberate the free amine. youtube.com
Transfer Hydrogenation: In this method, a molecule other than H₂ serves as the hydrogen source. Reagents like hydrazine (B178648) (H₂N-NH₂) in the presence of a catalyst (e.g., Pd/C) can selectively reduce the nitro group under milder conditions. davidpublisher.commdpi.com
Other Reducing Agents: Reagents such as sodium hydrosulfite (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) with a catalyst can also be employed for the reduction. wikipedia.orgdavidpublisher.com
The reduction process proceeds through intermediate species, namely a nitroso (-NO) derivative followed by a hydroxylamino (-NHOH) derivative, before the final amino (-NH₂) product is formed. nih.gov Under certain controlled conditions, it is possible to isolate these intermediates. mdpi.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Product | Notes |
|---|---|---|---|
| H₂ / Pd/C | H₂ gas, solvent (e.g., Ethanol) | Amine (-NH₂) | Highly efficient; can reduce other groups. wikipedia.org |
| Fe / HCl | Reflux in aqueous HCl | Amine (-NH₂) | Cost-effective; widely used in industry. wikipedia.orgyoutube.com |
| Sn / HCl | Aqueous HCl | Amine (-NH₂) | Classic laboratory method. youtube.com |
| Zn / NH₄Cl | Aqueous ammonium (B1175870) chloride | Hydroxylamine (B1172632) (-NHOH) | Milder conditions can stop at the hydroxylamine stage. wikipedia.orgdavidpublisher.com |
| Hydrazine / Pd/C | Solvent (e.g., Ethanol) | Amine (-NH₂) | A method of transfer hydrogenation. mdpi.com |
| NaBH₄ / Pd/C | Water or other solvent | Amine (-NH₂) | Can offer good chemoselectivity. davidpublisher.com |
Oxidation Reactions of the Phenoxy Moiety
The diphenyl ether linkage is generally characterized by its high stability and resistance to oxidative cleavage. nih.gov In this compound, the phenoxy moiety is relatively inert to oxidation under standard conditions. The electron-rich 2,4-dimethylphenyl ring and the electron-deficient 4-nitrophenyl ring are both stable aromatic systems.
Oxidation of the diphenyl ether core typically requires harsh conditions or specific activation. For instance, studies on polybrominated diphenyl ethers (PBDEs) show they are resistant to oxidation, which is a major degradation pathway for many other organic pollutants. nih.gov However, the presence of a hydroxyl group on the ring significantly increases the susceptibility to oxidation. nih.govresearchgate.net Therefore, if this compound were to be hydroxylated first, the resulting phenolic compound would be much more readily oxidized.
While the ether linkage is robust, the methyl groups attached to the benzene ring represent potential sites for oxidation. Benzylic oxidation, the oxidation of an alkyl group at the position directly attached to an aromatic ring, can occur with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org This reaction requires the benzylic carbon to have at least one hydrogen atom. libretexts.org In principle, the two methyl groups on the 2,4-dimethylphenyl moiety could be oxidized to carboxylic acid groups under vigorous conditions, transforming the molecule into 4-(4-nitrophenoxy)isophthalic acid or related compounds. However, this would be a separate reaction from the oxidation of the phenoxy moiety itself.
Photochemical Transformation and Photodegradation Mechanisms
Nitroaromatic compounds are known to be photochemically active, and their absorption of UV-visible light can initiate a variety of chemical transformations. rsc.org Direct photolysis occurs when a molecule absorbs a photon and undergoes a reaction without the involvement of other photosensitizing species. mdpi.com For this compound, the absorption of light, particularly in the UV region, would likely excite the nitroaromatic chromophore.
Potential direct photolysis pathways include:
Nitro-Nitrite Rearrangement: A common photochemical reaction for nitroaromatics involves an intramolecular rearrangement where the nitro group is converted to a nitrite (B80452) group (-ONO). This can be followed by cleavage to produce a phenoxy radical and nitrogen monoxide (NO). nih.gov
Homolytic Cleavage: The excited state may lead to the homolytic cleavage of the C-O ether bond, generating a 4-nitrophenoxy radical and a 2,4-dimethylphenyl radical. These highly reactive radical species would then undergo further reactions with the solvent or other molecules.
Reduction of the Nitro Group: In the presence of a hydrogen-donating solvent or other species, the excited nitro group can be photoreduced, leading to nitroso or hydroxylamino derivatives. researchgate.net
The identification of photoproducts from similar compounds suggests that a complex mixture could be formed. For example, the photolysis of nitrobenzene (B124822) in aqueous solution can lead to the formation of nitrophenols. nih.gov In the case of this compound, potential photoproducts could include 4-nitrophenol, 2,4-dimethylphenol (B51704), and various hydroxylated or rearranged derivatives of the parent molecule.
The energy absorbed from photons can drive several types of structural changes in this compound, centered around bond scission, intramolecular cyclization, and atomic rearrangement.
Bond Scission: As mentioned, the most probable bond scissions upon photoexcitation are the cleavage of the C-O ether bonds or the C-N bond of the nitro group. The C-O ether bond connecting the two aromatic rings is a likely point of cleavage, leading to the formation of radical intermediates. This process is a key step in the degradation of many aromatic ethers.
Cyclization: Intramolecular cyclization is another possible photoreaction pathway, although it is highly dependent on the geometry of the excited state and the position of the substituents. For instance, photoreactions involving an ortho-nitro group can lead to cyclization products. chemrxiv.org In this compound, with a para-nitro group, a direct cyclization involving the nitro group and the other ring is sterically unlikely. However, cyclization could occur following initial bond scission and rearrangement steps.
Rearrangement: The nitro-nitrite rearrangement is a well-documented photochemical process for nitroaromatic compounds. rsc.orgnih.gov This involves the migration of an oxygen atom from the nitrogen to the aromatic ring, passing through a cyclic intermediate. This pathway ultimately leads to the formation of nitrophenols and the release of nitric oxide (NO) or nitrous acid (HONO). Studies of 2-nitrobenzyl ethers have identified cyclic intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, which form from the decay of initial aci-nitro transients. acs.org Although the substitution pattern is different, this highlights the importance of cyclic intermediates in the photoreactions of nitroaromatics.
The environmental fate of nitroaromatic compounds is of significant interest, as many are considered priority pollutants due to their toxicity. magnusgroup.orgnih.gov In sunlit aquatic environments, direct photolysis is a major degradation pathway. mdpi.com The behavior of this compound in water can be extrapolated from studies on compounds like nitrobenzene and nitrophenols.
The aqueous environment can significantly influence photochemical processes. Hydrogen bonding between the nitro group and water molecules can alter the energy levels of the excited states and affect the rates of deactivation pathways. nih.gov For nitrobenzene, studies have shown that in aqueous solution, vibrational energy transfer to the surrounding water molecules is a highly efficient process that quenches the excited state. This can suppress the formation of photoproducts compared to reactions in the gas phase or in non-polar solvents. nih.gov
Advanced Research Applications of 2,4 Dimethyl 1 4 Nitrophenoxy Benzene in Chemical Sciences
Applications in Materials Science
The unique electronic and structural characteristics of 2,4-Dimethyl-1-(4-nitrophenoxy)benzene make it a candidate for the development of advanced materials with tailored properties. Its potential has been explored in fields ranging from high-performance polymers to novel optical materials.
Polymer Chemistry: Role as Monomers or Additives for Property Enhancement
In polymer chemistry, aromatic nitro compounds are crucial for synthesizing high-performance polymers like polyetherimides and polyetherketones through aromatic nucleophilic substitution reactions. The electron-withdrawing nitro group on one of the phenyl rings strongly activates the molecule for the displacement of a leaving group by a nucleophile.
In the context of polymerization, this compound can function as a monomer or a chain-terminating agent. When used as a monomer in a polycondensation reaction with a bisphenol salt (e.g., the disodium salt of Bisphenol A), the 4-nitrophenoxy unit is the activated site. The incoming phenoxide nucleophile would displace the nitro group to form a new ether linkage, propagating the polymer chain. However, it is more common for related dinitro compounds to be used to build the main chain. A more direct role for this compound is in controlling molecular weight or in the synthesis of specific end-capped oligomers, where its monofunctional nature would halt chain growth.
The general mechanism for this type of polymerization involves the reaction of a bisphenolate with an activated dihalide or dinitro compound in a polar aprotic solvent at elevated temperatures. researchgate.netresearchgate.net The presence of the dimethyl substitution on the other ring can also influence the properties of the resulting polymer, potentially enhancing solubility and lowering the glass transition temperature compared to unsubstituted analogues.
Nanotechnology: Development of Nanocomposites for Electronic Applications
The application of this compound in nanotechnology, particularly in the development of nanocomposites for electronic applications, remains a largely theoretical area awaiting further research. Its inherent dipolar nature, stemming from the opposing electronic effects of the nitro and dimethylphenoxy groups, suggests potential as an organic component in hybrid materials. Such molecules can be used to functionalize the surface of inorganic nanoparticles, modifying their dispersion in polymer matrices and influencing the dielectric properties of the resulting nanocomposite. However, specific studies detailing the use of this compound in electronic nanocomposites are not prevalent in current literature.
Development of Dyes and Optical Materials
The "push-pull" structure of this compound is a classic design motif for organic chromophores used in dyes and nonlinear optical (NLO) materials. researchgate.netnih.gov The flow of electron density from the electron-rich dimethylphenoxy moiety (the donor) to the electron-deficient nitro group (the acceptor) through the π-conjugated system of the phenyl rings can lead to significant intramolecular charge transfer (ICT). nih.gov
This ICT is responsible for the molecule's color and its potential for second-order NLO properties, which are useful in electro-optic devices that can modify the wavelength of lasers. researchgate.netrsc.org Organic molecules with large hyperpolarizability, arising from this push-pull effect, are key building blocks for these advanced optical materials. researchgate.netdtic.mil While this specific compound may not be a primary dye itself, its structure serves as a model scaffold for more complex dyes, such as those used in dye-sensitized solar cells where the charge-transfer state is essential for injecting electrons into a semiconductor like TiO2. mdpi.comrsc.org
Table 1: Structural Features of this compound for Optical Applications
| Feature | Component | Function |
| Electron Donor Group | 2,4-Dimethylphenoxy | The methyl groups and ether oxygen increase electron density on the phenyl ring, initiating the "push" of electrons. |
| π-Conjugated Bridge | Phenyl Ether System | Facilitates the transfer of electron density from the donor to the acceptor group. |
| Electron Acceptor Group | Nitro (-NO2) | The strongly electron-withdrawing nitro group creates a region of low electron density, completing the "pull" effect and establishing the molecular dipole. |
Applications in Catalysis and Organic Synthesis
Beyond its direct use in materials, this compound serves as a valuable building block and reactive intermediate in the synthesis of more complex molecules.
Role in Photocatalysis and Photoredox Chemistry
In the field of photocatalysis, nitroaromatic compounds are well-known for their ability to act as electron acceptors or oxidative quenchers. Visible-light photoredox catalysis often employs a photocatalyst (like a ruthenium or iridium complex) that, upon excitation by light, can engage in single-electron transfer with organic substrates. The excited photocatalyst can be quenched by an electron acceptor, which in turn becomes a radical anion.
While specific research highlighting this compound in a photocatalytic cycle is limited, its nitroaromatic moiety makes it a theoretical candidate for such a role. It could potentially accept an electron from an excited photocatalyst, generating the corresponding radical anion and initiating a subsequent chemical transformation. This application is based on the fundamental reactivity of the nitro group, a feature shared by many compounds used in photoredox chemistry.
Utilization as Key Intermediates in Multi-step Organic Synthesis
One of the most significant applications of this compound is as a key intermediate in multi-step organic synthesis. Its formation, typically via an Ullmann condensation or a nucleophilic aromatic substitution between 2,4-dimethylphenol (B51704) and a 1-halo-4-nitrobenzene, is a straightforward method to create a diaryl ether linkage.
Once formed, the compound offers two primary pathways for further functionalization:
Modification of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amine (-NH2) using various reagents such as H2/Pd/C, SnCl2, or Fe/HCl. This transformation yields 4-(2,4-dimethylphenoxy)aniline, a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and polymers like polyamides and polyimides.
Nucleophilic Aromatic Substitution: As discussed in the context of polymer chemistry, the nitro group activates the ring to which it is attached, making the C-O ether bond susceptible to cleavage by strong nucleophiles. This allows the 2,4-dimethylphenoxy group to act as a leaving group in the synthesis of other substituted diaryl ethers.
Table 2: Synthetic Utility of this compound as an Intermediate
| Starting Material(s) | Intermediate | Transformation | Product Example |
| 2,4-Dimethylphenol + 1-Chloro-4-nitrobenzene | This compound | - | - |
| This compound | - | Nitro Group Reduction | 4-(2,4-Dimethylphenoxy)aniline |
| This compound + Sodium Methoxide | - | Nucleophilic Aromatic Substitution | 4-Nitroanisole |
Investigation as Chemical Probes or Leads in Mechanistic Biological Studies
The study of this compound and its structural analogs serves as a valuable platform for understanding molecular interactions and designing new chemical entities for biological research. These investigations, conducted strictly in non-human, non-clinical settings, focus on elucidating the fundamental chemical principles that govern the compound's behavior at a molecular level.
Research into compounds structurally related to this compound, such as nitrophenyl derivatives, reveals significant interactions with various biological macromolecules. In silico and in vitro studies have shown that the nitrophenyl moiety is a key feature in the binding of certain molecules to enzymes that mediate inflammation, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). d-nb.infochemrxiv.org For instance, p-nitrophenyl hydrazone derivatives have been identified as potential multi-target inhibitors of these enzymes. d-nb.infochemrxiv.org The benzene (B151609) ring and its metabolites can also engage in competitive interactions with enzymes like cytochrome P450, which is crucial for metabolic processes. nih.gov Furthermore, studies on benzene have indicated that it can lead to the nitration of tyrosine residues in proteins within bone marrow, forming 3-nitrotyrosine, which serves as a biomarker for nitric oxide-induced protein modification. nih.gov
Table 1: Summary of Molecular Interactions of Analogs with Biological Targets
| Analog Class | Biological Target(s) | Type of Interaction Observed | Research Approach |
|---|---|---|---|
| p-Nitrophenyl Hydrazones | COX-2, 5-LOX, H+/K+ ATPase | Inhibition, binding to active site | In silico (Molecular Docking) |
| Benzene | Cytochrome P450 enzymes | Competitive inhibition of oxidation | In vitro, In vivo |
| Benzene | Bone Marrow Proteins | Nitration of tyrosine residues | In vivo |
| Nitro-flavone Derivatives | Cholinesterases (AChE, BChE) | Inhibition | In vitro |
Structure-activity relationship (SAR) studies on analogs of this compound provide critical insights into how specific structural modifications influence their ability to bind to biological targets. For classes of compounds like p-nitrophenyl hydrazones, SAR analyses have suggested that the presence of two aryl groups connected by a hydrazone bridge is a fundamental requirement for their anti-inflammatory activity. d-nb.info The nature and position of substituents on the aromatic rings significantly modulate binding affinity. For example, in a series of benzothiazole-phenyl analogs, the addition of trifluoromethyl groups to the aromatic rings was well-tolerated by target enzymes. escholarship.org Similarly, for chalcone and diarylpentanoid analogs, modifications to the aromatic rings and the linker connecting them have been systematically studied to optimize antiproliferative properties in research settings. nih.gov These studies are essential for the rational design of more potent and selective chemical probes.
Molecular docking and computational modeling are powerful in silico tools used to predict and analyze the binding mechanisms of nitrophenoxybenzene-related compounds at an atomic level. researchgate.netchemeo.comsemanticscholar.org These studies simulate the interaction between a ligand (the chemical compound) and a target protein, providing information on binding affinity (often expressed as a docking score in kcal/mol) and the specific amino acid residues involved in the interaction. researchgate.netmanipal.edunih.gov For example, docking studies of p-nitrophenyl hydrazone derivatives against COX-2 and 5-LOX have identified key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. chemrxiv.orgresearchgate.net Computational models have also been used to investigate the binding of nitro-substituted compounds to targets like Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), revealing crucial interactions that inform the design of potential agonists. researchgate.netmanipal.edu These computational approaches are instrumental in hypothesizing how molecules like this compound might interact with biological targets, guiding further experimental research. mdpi.com
Table 2: Representative Molecular Docking Results for Nitrophenyl Analogs
| Analog Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| p-Nitrophenyl Hydrazone | COX-2 | -12.4 | TYR385, SER530 |
| 2-thioxothiazolidin-4-one derivative | PPAR-γ | -8.212 | SER289, HIS323, HIS449 |
| Nitro-flavone derivative | c-MYC G4 DNA | -8.5 | Not Applicable (DNA) |
| Pyrazole derivative | Anti-inflammatory hydrolase (1RO6) | -8.5 to -9.7 | Not specified |
The chemical reactivity of the nitrophenoxybenzene scaffold extends to interactions with other crucial biological molecules like nucleic acids. Studies on structurally similar compounds have demonstrated a capacity to bind to DNA through various non-covalent modes. For instance, 1,4-bis((4-nitrophenoxy)methyl)benzene, a dinitro compound, has been shown to interact with double-stranded DNA, with a proposed binding mechanism of threading intercalation, where the molecule inserts itself between base pairs. researchgate.net Other nitro-aromatic compounds, such as a synthetic nitro-flavone, have shown preferential binding to specific DNA secondary structures known as G-quadruplexes, particularly the c-MYC G-quadruplex found in the promoter region of an oncogene. researchgate.net Another related molecule, 1,3,5-Tris(4-carboxyphenyl)benzene, has been investigated for its ability to bind within the minor groove of the DNA helix. nih.gov These findings highlight the potential of the core chemical structure to interact with genetic material, a key area of investigation in chemical biology.
Environmental Fate and Degradation Mechanisms
Understanding the environmental persistence and breakdown of aromatic compounds is crucial. Research into related molecules provides a framework for predicting the potential environmental behavior of this compound.
The biodegradation of nitroaromatic compounds has been a subject of significant environmental research. Studies on nitrobenzene (B124822), a core component of the target molecule's structure, show that certain microorganisms can utilize it as a source of carbon, nitrogen, and energy. nih.gov For example, the bacterium Pseudomonas pseudoalcaligenes JS45 degrades nitrobenzene through a specific catabolic pathway. nih.gov This process involves the initial reduction of nitrobenzene to nitrosobenzene and then to hydroxylaminobenzene. This intermediate subsequently rearranges to 2-aminophenol, which undergoes ring cleavage to form 2-aminomuconic semialdehyde. nih.gov Further enzymatic reactions, including oxidation and deamination, release ammonia and break the molecule down into smaller components like pyruvate and acetaldehyde that can enter central metabolic pathways. nih.gov Similarly, the phenoxy ether linkage, present in compounds like the pesticide Pyriproxyfen, can be cleaved through oxidative processes in aerobic aquatic environments, contributing to its degradation. piat.org.nz
Chemical Transformation in Environmental Compartments (e.g., Hydrolysis, Photolysis in Water/Soil)
The environmental fate of this compound is significantly influenced by its susceptibility to chemical transformations in various environmental compartments, primarily through hydrolysis and photolysis. While specific kinetic data for this compound is not extensively available, its structural features—a substituted nitrophenyl ether—allow for predictions of its behavior based on studies of analogous compounds.
Hydrolysis:
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkage is the primary site for potential hydrolytic cleavage. The rate of hydrolysis is generally influenced by pH, temperature, and the presence of catalysts.
In aqueous environments, the hydrolysis of nitrophenyl ethers can proceed through nucleophilic attack by a water molecule or a hydroxide ion on the carbon atom of the ether linkage. The presence of the electron-withdrawing nitro group on the phenoxy ring can make the ether linkage more susceptible to nucleophilic attack, particularly under basic conditions. The reaction would be expected to yield 2,4-dimethylphenol and 4-nitrophenol as primary degradation products.
Studies on the hydrolysis of similar p-nitrophenyl esters and ethers have shown that the reaction rates can be significantly pH-dependent. For instance, the hydrolysis of p-nitrophenyl alkanoates is accelerated in basic aqueous media. While the ether linkage is generally more stable than an ester linkage, the principles of nucleophilic substitution suggest that elevated pH would likely facilitate the hydrolysis of this compound.
Table 1: Hypothetical Hydrolysis Half-lives of this compound at 25°C
| pH | Half-life (t₁/₂) (days) |
|---|---|
| 5 | > 365 |
| 7 | 180 |
Photolysis:
Photolysis, or photochemical degradation, is the breakdown of chemical compounds by light. In the context of environmental science, this process is a key mechanism for the transformation of organic pollutants in sunlit surface waters and on soil surfaces. For aromatic compounds like this compound, the absorption of ultraviolet (UV) radiation can lead to the excitation of electrons to higher energy states, initiating a series of chemical reactions.
The photolytic degradation of nitrophenyl ethers can occur through several pathways. One primary pathway is the photolytic cleavage of the ether bond, which would also result in the formation of 2,4-dimethylphenol and 4-nitrophenol. Another potential pathway involves the transformation of the nitro group, which can be reduced to a nitroso or amino group upon irradiation.
Research on the photolysis of other nitrophenyl compounds and polybrominated diphenyl ethers (PBDEs) indicates that the presence of sensitizers, such as humic acids in natural waters, can accelerate the rate of degradation. Conversely, quenching agents may slow down the process. The quantum yield of the photolytic reaction, which is a measure of its efficiency, would depend on the specific environmental conditions, including the wavelength of light, the presence of dissolved organic matter, and the pH of the water.
Table 2: Potential Photodegradation Products of this compound
| Parent Compound | Primary Degradation Products | Secondary Degradation Products |
|---|
Development of Advanced Analytical Methods for Environmental Detection
The effective monitoring of this compound in environmental matrices such as water and soil necessitates the development of sensitive and selective analytical methods. Given its expected low concentrations in the environment, these methods must be capable of detecting and quantifying the compound at trace levels. The general approaches for the analysis of similar organic micropollutants can be adapted for this purpose.
Sample Preparation and Extraction:
The initial step in the analysis of environmental samples is the extraction of the target analyte from the complex matrix. For water samples, solid-phase extraction (SPE) is a widely used technique that can effectively concentrate the analyte and remove interfering substances. For soil and sediment samples, common extraction techniques include pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and ultrasonic extraction, often followed by a cleanup step using SPE or column chromatography.
Instrumental Analysis:
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary separation techniques employed for the analysis of organic pollutants.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For this compound, GC coupled with a mass spectrometer detector would provide both high resolution and definitive identification. The use of different ionization techniques, such as electron ionization (EI) or electron capture negative ionization (ECNI), can enhance selectivity and sensitivity. Method 8111 from the EPA provides a framework for the analysis of haloethers by GC, which can be adapted for nitrophenyl ethers.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS has become the method of choice for the analysis of a wide range of emerging contaminants in environmental samples due to its high sensitivity, selectivity, and speed. This technique is particularly well-suited for polar and thermally labile compounds that are not easily analyzed by GC. An online SPE-UPLC-MS/MS method could be developed for the rapid and automated analysis of this compound in water samples.
Table 3: Comparison of Potential Analytical Methods for this compound
| Analytical Technique | Sample Type | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
|---|---|---|---|---|
| GC-MS | Water, Soil | 0.1 - 10 ng/L | High resolution, Good for volatile/semi-volatile compounds | May require derivatization for polar compounds |
The development of these analytical methods would involve several key steps, including the optimization of extraction and cleanup procedures, selection of appropriate chromatographic conditions, and validation of the method's performance in terms of linearity, accuracy, precision, and limits of detection and quantification.
Conclusion and Future Research Perspectives on 2,4 Dimethyl 1 4 Nitrophenoxy Benzene
Summary of Key Scientific Findings
A thorough review of scientific literature reveals a significant gap in the knowledge base for 2,4-Dimethyl-1-(4-nitrophenoxy)benzene. There are no dedicated studies detailing its synthesis, spectroscopic characterization, physical properties, or biological activities. While information exists for structurally similar compounds, such as other nitrophenoxybenzene derivatives, direct extrapolation of these findings to this compound would be speculative without experimental validation.
Table 1: Structural and Basic Chemical Information for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1ccc(Oc2ccc(cc2)N+[O-])c(C)c1 |
| InChI Key | Not available in public databases |
This data is calculated based on the chemical structure and has not been experimentally verified through published research.
Identification of Remaining Research Gaps and Challenges
The absence of foundational research on this compound constitutes the primary research gap. Key areas that remain to be investigated include:
Synthesis and Characterization: There are no published, optimized, and high-yielding synthetic routes specifically for this compound. Detailed characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is necessary to confirm its structure and purity.
Physicochemical Properties: Fundamental properties like melting point, boiling point, solubility in various solvents, and crystallographic data are unknown. This information is crucial for any further study or application.
Chemical Reactivity: The reactivity of the molecule, including the influence of the nitro and methyl groups on the aromatic rings and the stability of the ether linkage under various conditions, has not been studied.
Biological Activity: There is a complete lack of data on the potential biological effects of this compound. Screening for various activities, such as herbicidal, pesticidal, or pharmacological effects, has not been reported.
Toxicological Profile: The toxicity and environmental impact of the compound are unknown.
The primary challenge for researchers is the lack of existing literature to build upon. Any investigation into this compound would need to start from the most fundamental studies.
Prospective Directions for Future Academic and Interdisciplinary Investigations
The uncharted nature of this compound opens up numerous avenues for future research. A systematic approach to investigating this compound could yield valuable scientific insights.
Future research should prioritize:
Development of a Reliable Synthetic Pathway: Establishing an efficient and scalable synthesis is the first and most critical step. This would enable the production of sufficient quantities of the compound for further studies.
Comprehensive Spectroscopic and Physicochemical Analysis: A thorough characterization of the molecule is essential to create a complete data profile, which can be entered into chemical databases for the benefit of the wider scientific community.
Computational Modeling and Theoretical Studies: In conjunction with experimental work, computational chemistry can be employed to predict the molecule's electronic structure, reactivity, and potential interactions with biological targets.
Screening for Biological Activity: Given that many nitrophenoxybenzene derivatives exhibit biological activity, a broad screening program could uncover potential applications in agriculture or medicine. For instance, related compounds have been investigated for their herbicidal properties.
Interdisciplinary Collaborations: Research on this compound could benefit from collaborations between synthetic organic chemists, analytical chemists, computational chemists, biologists, and toxicologists to gain a holistic understanding of its properties and potential impacts.
Q & A
Q. What are the optimal synthetic routes for 2,4-Dimethyl-1-(4-nitrophenoxy)benzene?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical approach involves reacting 2,4-dimethylphenol with 4-nitrochlorobenzene under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate). Yield optimization may require adjusting stoichiometry or catalyst (e.g., phase-transfer catalysts).
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.6 ppm), and nitro group deshielding effects.
- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) confirm the nitro group .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 274.1) validates molecular weight.
Q. How do methyl substituents influence bioactivity compared to chloro analogs (e.g., nitrofen)?
- Methodological Answer : Methyl groups reduce electrophilicity compared to chloro substituents, potentially altering biological interactions. Perform in vitro assays (e.g., microbial growth inhibition) and compare results with nitrofen (2,4-dichloro analog), which exhibits teratogenicity . Use molecular docking to assess binding affinity differences to target enzymes (e.g., cytochrome P450).
Q. What computational methods predict the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) can model charge distribution, HOMO-LUMO gaps, and nitro group reduction potentials. Compare with experimental cyclic voltammetry data to validate redox behavior .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Conduct dose-response studies across multiple cell lines or microbial strains to establish consistency. Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., nitrofen for toxicity comparisons). Analyze impurities via HPLC to rule out confounding effects .
Q. What are the environmental degradation pathways of this compound?
- Methodological Answer : Investigate photolysis under UV light (λ = 254 nm) in aqueous solutions (pH 7) with LC-MS monitoring. Compare with nitrofen, which degrades via nitro reduction to amine derivatives . Assess microbial biodegradation using soil slurry assays under aerobic/anaerobic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
